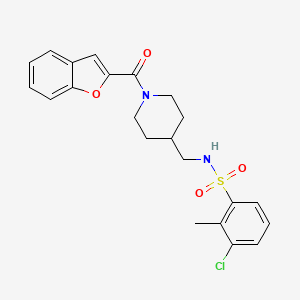

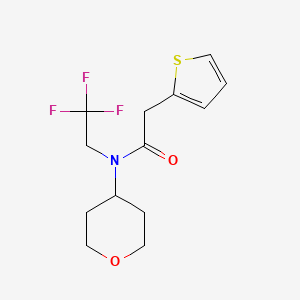

![molecular formula C22H17N3O4S B2750771 N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 898433-55-1](/img/structure/B2750771.png)

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide” is a complex organic molecule. It contains several functional groups including a methylsulfonyl group, an oxadiazole ring, and a biphenyl group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods . For instance, compounds with a methylsulfonyl phenyl group have been synthesized through reactions involving boronic acids .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups and rings. The presence of the oxadiazole ring and the biphenyl group would contribute to the rigidity of the molecule .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the oxadiazole ring and the carboxamide group could potentially make it reactive towards certain reagents .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of the sulfonyl group could potentially increase its solubility in polar solvents .

Scientific Research Applications

Pharmacological Evaluation

Compounds structurally related to N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide have been synthesized and evaluated for their pharmacological properties. For instance, a study elaborated on new analogues synthesized as potent and selective 5-HT(1B/1D) antagonists. These compounds demonstrated significant effects on serotonin release and could augment certain drug-induced serotonin enhancements in the rat brain, highlighting their potential in modulating neurotransmitter systems without discussing specific drug applications or dosages (Liao et al., 2000).

Antimicrobial and Antibacterial Studies

Another research focus is the antimicrobial and antibacterial potential of derivatives. A study synthesized N-substituted derivatives and assessed their efficacy against Gram-negative and Gram-positive bacteria. The compounds exhibited moderate to significant activity, highlighting their potential in addressing bacterial infections without referring to specific drug use (Khalid et al., 2016).

Anticancer Activity

Derivatives have also been explored for anticancer activities. One study designed and synthesized benzamides starting from various compounds and evaluated them against several cancer cell lines. The findings suggested that most compounds showed moderate to excellent anticancer activity, providing a basis for further exploration in cancer treatment research (Ravinaik et al., 2021).

Carbonic Anhydrase Inhibition

Research into the inhibition of carbonic anhydrase enzymes by novel metal complexes of related compounds has shown promising results. These complexes have been found to act as powerful inhibitors against human carbonic anhydrase isoenzymes, suggesting their potential in developing treatments for conditions associated with these enzymes, excluding specific applications or dosages (Büyükkıdan et al., 2013).

Antidiabetic Screening

In the context of antidiabetic research, novel derivatives have been synthesized and screened for in vitro antidiabetic activity using the α-amylase inhibition assay. The study contributes to understanding the potential of these compounds in managing diabetes, excluding specific drug applications or dosages (Lalpara et al., 2021).

Mechanism of Action

Mode of Action

Without specific information on the compound’s primary target, it’s challenging to provide a detailed explanation of its mode of action. Based on its structural features, it’s plausible that it could interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, or van der waals forces .

Biochemical Pathways

The exact biochemical pathways affected by this compound are currently unknown. Compounds with similar structures have been found to influence various biochemical pathways, such as the coagulation cascade and cell division

Pharmacokinetics

Similar compounds have been reported to have good oral bioavailability and plasma stability . The compound’s pharmacokinetic profile would significantly impact its bioavailability and therapeutic potential.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the lack of specific information about its target and mode of action, it’s difficult to predict its precise effects. Based on its structural features, it could potentially influence a variety of cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s activity could be affected by the pH of its environment, as changes in pH can alter the compound’s ionization state and, consequently, its interactions with its target .

properties

IUPAC Name |

N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O4S/c1-30(27,28)19-9-5-8-18(14-19)21-24-25-22(29-21)23-20(26)17-12-10-16(11-13-17)15-6-3-2-4-7-15/h2-14H,1H3,(H,23,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTWFHUVZWCVEJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

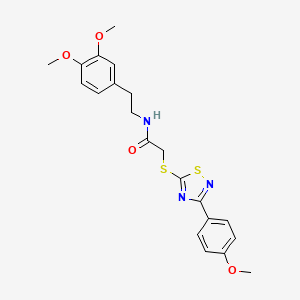

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2750691.png)

![(E)-1-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2750692.png)

![N-(benzo[d]thiazol-2-yl)-2-(pyrimidin-2-yloxy)acetamide](/img/structure/B2750706.png)

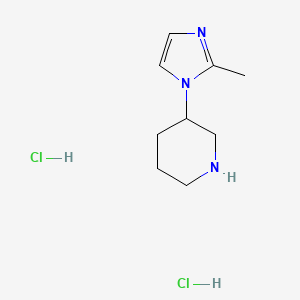

![2-Methyl-5-[1-(trifluoromethyl)cyclopropyl]pyrazol-3-amine](/img/structure/B2750709.png)

![1-(4-fluorophenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2750710.png)

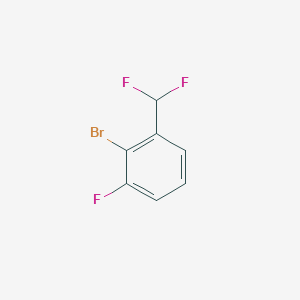

![3-Methoxy-4-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde](/img/structure/B2750711.png)